(3b,13a)-3-(Acetyloxy)androst-5-en-17-one
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Overview
Description
(3b,13a)-3-(Acetyloxy)androst-5-en-17-one is a steroid compound that belongs to the class of androstane derivatives. Steroids are organic compounds with four cycloalkane rings arranged in a specific molecular configuration. This compound is characterized by the presence of an acetyloxy group at the 3rd position and a ketone group at the 17th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3b,13a)-3-(Acetyloxy)androst-5-en-17-one typically involves multiple steps, starting from a suitable steroid precursor. Common synthetic routes may include:
Oxidation: Introduction of the ketone group at the 17th position.
Acetylation: Addition of the acetyloxy group at the 3rd position using acetic anhydride and a catalyst like pyridine.
Industrial Production Methods
Industrial production of steroid compounds often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography may be used for purification.
Chemical Reactions Analysis
Types of Reactions
(3b,13a)-3-(Acetyloxy)androst-5-en-17-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(3b,13a)-3-(Acetyloxy)androst-5-en-17-one has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anabolic effects.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of (3b,13a)-3-(Acetyloxy)androst-5-en-17-one involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate various biological pathways, leading to effects on gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A primary male sex hormone with a similar steroid structure.
Estradiol: A primary female sex hormone with a similar steroid structure.
Cortisol: A glucocorticoid hormone with anti-inflammatory properties.
Uniqueness
(3b,13a)-3-(Acetyloxy)androst-5-en-17-one is unique due to its specific functional groups and molecular configuration, which confer distinct chemical and biological properties compared to other steroid compounds.
Properties
Molecular Formula |
C21H30O3 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13R,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21+/m0/s1 |
InChI Key |
NCMZQTLCXHGLOK-JPRZGNOKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.